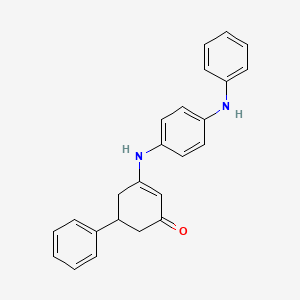

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

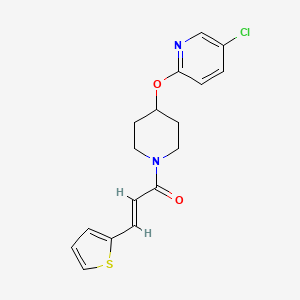

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C24H22N2O . It is a member of the cyclohexenone family .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(4-(phenylamino)phenylamino)cyclohex-2-enone was synthesized by treating 1,3-cyclohexanedione with p-amino diphenylamine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexenone core, which is a six-membered ring with one ketone functional group . This core is substituted with phenyl and phenylamino groups .Physical And Chemical Properties Analysis

The molecular weight of this compound is 354.44 .Scientific Research Applications

Chemical Synthesis and Structure

- The compound has been utilized in the synthesis of azo coupled cyclic β-enaminones. It's found that these compounds predominantly exist as specific enaminones with an N–H...N intramolecular hydrogen bond in both CDCl3 solution and solid phase. The substitution on the phenyl residue of the diazonium salt does not significantly affect the tautomeric equilibrium of these compounds. Moreover, the structure of these compounds has been deeply studied through various techniques such as X-ray, indicating a high degree of delocalization of the positive charge in certain products of the reactions (Šimůnek et al., 2007).

Applications in Material Science

- Enaminones derived from 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one have been evaluated as corrosion inhibitors for mild steel in acidic conditions. Experimental and theoretical studies indicate these compounds exhibit high inhibition efficiency and adhere to the mild steel surface, forming a protective layer. This suggests their potential application in industrial processes where corrosion resistance is crucial (Verma et al., 2015).

Anticonvulsant and Antimicrobial Applications

- Some derivatives of this chemical structure have been reported to possess anticonvulsant properties. The compounds undergo structural alterations to form different variants, which have been evaluated for their anticonvulsant activity, highlighting the potential medicinal applications of these derivatives (Eddington et al., 2003).

- Additionally, certain derivatives have been synthesized and screened for their antimicrobial activity, indicating the potential for these compounds to be used in developing new antimicrobial agents (Bishnoi et al., 2006).

properties

IUPAC Name |

3-(4-anilinoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-24-16-19(18-7-3-1-4-8-18)15-23(17-24)26-22-13-11-21(12-14-22)25-20-9-5-2-6-10-20/h1-14,17,19,25-26H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIXZPAAJAWILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)